N-Propyl-sulfamide sodium salt

Description

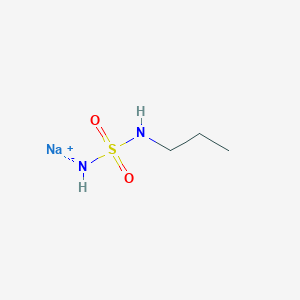

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;propylsulfamoylazanide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9N2O2S.Na/c1-2-3-5-8(4,6)7;/h5H,2-3H2,1H3,(H-,4,6,7);/q-1;+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AESNHQGBBHYMGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNS(=O)(=O)[NH-].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9N2NaO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1642873-03-7 | |

| Record name | N-PROPYLSULFAMIDE SODIUM SALT | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of N-Propyl-sulfamide Sodium Salt

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

N-Propyl-sulfamide sodium salt (CAS No. 1642873-03-7) is a key organic intermediate with significant applications in pharmaceutical synthesis, most notably as a precursor in the manufacturing of the dual endothelin receptor antagonist, Macitentan.[1][2] This guide provides a comprehensive overview of the known physicochemical properties of N-Propyl-sulfamide sodium salt, offering a critical resource for researchers and professionals in drug development. The document details the compound's chemical identity, physical and chemical properties, and provides standardized protocols for its analysis. By integrating established scientific principles with practical, field-proven insights, this guide aims to facilitate a deeper understanding of this crucial synthetic building block.

Chemical Identity and Molecular Structure

N-Propyl-sulfamide sodium salt is an organic compound characterized by a sulfamide functional group N-alkylated with a propyl moiety and existing as a sodium salt.[3] The presence of the sodium ion enhances its polarity and solubility in aqueous media compared to its parent compound, N-Propyl-sulfamide.[2]

Molecular Formula: C₃H₉N₂NaO₂S[2]

Molecular Weight: 160.17 g/mol [2]

Synonyms:

-

n-propylsulfamide sodium salt[3]

-

sodium propylsulfamoylazanide[3]

-

Macitentan Intermediate 2[3]

-

Propylamino sulfonamide sodium salt[3]

-

Sulfamide, N-propyl-, sodium salt (1:1)[3]

Chemical Structure:

Caption: 2D structure of N-Propyl-sulfamide sodium salt.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a pharmaceutical intermediate is paramount for process optimization, formulation development, and ensuring the quality of the final active pharmaceutical ingredient (API).

Physical State and Appearance

N-Propyl-sulfamide sodium salt is typically a white to off-white solid.[3]

Melting Point

While no experimental melting point for N-Propyl-sulfamide sodium salt has been identified in the reviewed literature, the analogous potassium salt is reported to have a melting point of 122-124°C (with decomposition).[1] This provides a reasonable estimate, although the actual melting point of the sodium salt may differ.

Solubility

pKa (Acid Dissociation Constant)

Experimental pKa data for N-Propyl-sulfamide sodium salt is not available. The pKa of the parent compound, N-propylsulfamide, can be predicted to be around 11.06, which indicates it is a weak acid. The formation of the sodium salt is a result of the deprotonation of one of the sulfamide nitrogen atoms.

Stability

N-Propyl-sulfamide sodium salt should be stored at room temperature under an inert gas.[4] As with many organic salts, it is susceptible to degradation in the presence of strong acids or bases and may be hygroscopic.

Synthesis and Purification

The synthesis of N-Propyl-sulfamide sodium salt involves a two-step process: the formation of N-propylsulfamide followed by its conversion to the sodium salt.

Synthesis of N-Propylsulfamide

A common laboratory-scale synthesis involves the reaction of propylamine with a suitable sulfonylating agent, such as sulfamoyl chloride.[2] The reaction is typically carried out in an inert solvent.

Formation of the Sodium Salt

The sodium salt is prepared by reacting N-propylsulfamide with a stoichiometric amount of a sodium base, such as sodium hydroxide or sodium methoxide, in a suitable solvent like ethanol or a mixture of ethanol and water.[2] The pH of the solution is carefully controlled during the reaction. The final product is then isolated by crystallization.[2]

Caption: General synthesis workflow for N-Propyl-sulfamide sodium salt.

Analytical Methodologies

The characterization and quality control of N-Propyl-sulfamide sodium salt rely on a suite of analytical techniques.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the molecular structure.

-

¹H NMR: The spectrum is expected to show characteristic signals for the propyl group: a triplet for the terminal methyl protons, a multiplet for the central methylene protons, and a triplet for the methylene protons adjacent to the nitrogen. The NH protons may appear as a broad signal.

-

¹³C NMR: Three distinct signals are anticipated for the three non-equivalent carbon atoms of the propyl group.

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the key functional groups. Characteristic absorption bands are expected for the S=O stretching of the sulfonyl group, N-H stretching, and C-H stretching of the propyl group.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of N-Propyl-sulfamide sodium salt and for monitoring the progress of its synthesis.

Elemental Analysis

Elemental analysis for carbon, hydrogen, nitrogen, sulfur, and sodium is used to confirm the empirical formula of the compound.

Safety and Handling

N-Propyl-sulfamide sodium salt is associated with the following hazard statements:

-

H302: Harmful if swallowed

-

H315: Causes skin irritation

-

H319: Causes serious eye irritation

-

H335: May cause respiratory irritation[2]

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Applications in Drug Development

The primary application of N-Propyl-sulfamide sodium salt is as a key starting material in the synthesis of Macitentan.[2] Macitentan is an orally active dual endothelin receptor antagonist used for the treatment of pulmonary arterial hypertension. The purity and quality of the N-Propyl-sulfamide sodium salt intermediate are critical to ensure the efficacy and safety of the final API.

Experimental Protocols

While specific experimental data for some properties of N-Propyl-sulfamide sodium salt are not publicly available, the following are standard, validated protocols for their determination.

Determination of Melting Point

Methodology:

-

A small, dry sample of N-Propyl-sulfamide sodium salt is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature at which the substance first begins to melt and the temperature at which it is completely liquid are recorded as the melting range.

Determination of Aqueous Solubility

Methodology (Shake-Flask Method):

-

An excess amount of N-Propyl-sulfamide sodium salt is added to a known volume of purified water in a sealed, temperature-controlled vessel.

-

The mixture is agitated (e.g., using a shaker bath) at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

-

The suspension is then filtered to remove the undissolved solid.

-

The concentration of the dissolved solute in the clear filtrate is determined by a suitable analytical method, such as HPLC with UV detection.

Caption: Workflow for solubility determination by the shake-flask method.

Conclusion

N-Propyl-sulfamide sodium salt is a vital intermediate in the pharmaceutical industry, particularly for the synthesis of Macitentan. This guide has provided a detailed overview of its known physicochemical properties, synthesis, and analytical methodologies. While some experimental data remains to be fully characterized in the public domain, the information and standardized protocols presented herein offer a valuable resource for scientists and researchers. A thorough understanding of these properties is essential for the efficient and safe use of this compound in drug development and manufacturing.

References

-

MySkinRecipes. (n.d.). N-Propyl-sulfamide sodium salt. Retrieved from [Link]

-

Home Sunshine Pharma. (n.d.). N-Propyl-sulfamide Potassium Salt CAS 1393813-41-6. Retrieved from [Link]

-

PubChem. (n.d.). n-Propylsulfamide. Retrieved from [Link]

- Google Patents. (n.d.). WO2017191565A1 - Process for preparation of macitentan.

Sources

A Guide to N-Propyl-sulfamide Sodium Salt as a Versatile Synthetic Building Block

This technical guide provides an in-depth exploration of N-Propyl-sulfamide sodium salt, a key intermediate in modern organic synthesis. We will delve into its synthesis, physicochemical properties, and diverse applications, with a focus on the underlying chemical principles that make it a valuable tool for researchers in medicinal chemistry and drug development. This document is designed to be a practical resource, offering both theoretical insights and actionable experimental protocols.

Introduction: The Growing Importance of the Sulfamide Moiety

The sulfamide functional group has emerged as a critical pharmacophore in a wide array of therapeutic agents. Its ability to act as a non-classical isostere of urea and its capacity for forming multiple hydrogen bonds make it a privileged scaffold in drug design. N-substituted sulfamides, in particular, have been incorporated into molecules targeting a range of diseases, from infectious diseases to oncology. The synthesis of these complex molecules often relies on the use of versatile and reactive building blocks, such as N-Propyl-sulfamide and its corresponding sodium salt. This guide will illuminate the path from simple starting materials to this powerful synthetic intermediate and beyond.

Physicochemical Properties and Handling

Understanding the properties of N-Propyl-sulfamide and its sodium salt is crucial for its effective use in the laboratory.

| Property | N-Propyl-sulfamide | N-Propyl-sulfamide Sodium Salt |

| Molecular Formula | C₃H₁₀N₂O₂S | C₃H₉N₂NaO₂S |

| Molecular Weight | 138.19 g/mol | 160.17 g/mol |

| Appearance | Typically a white to off-white solid or oil | A white to off-white hygroscopic solid |

| Solubility | Soluble in polar organic solvents (e.g., THF, DMF) | Soluble in polar solvents, limited in nonpolar |

| pKa (of N-H proton) | ~10-11 (estimated) | Not applicable |

Handling and Safety:

-

N-Propyl-sulfamide sodium salt is hygroscopic and should be stored under an inert atmosphere (e.g., nitrogen or argon) in a desiccator.

-

Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

-

Work in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

Synthesis of N-Propyl-sulfamide and its Sodium Salt

The preparation of N-Propyl-sulfamide sodium salt is a two-step process, starting from readily available materials. The following protocol provides a reliable method for its synthesis.

Step 1: Synthesis of N-Propyl-sulfamide

The most common route to N-alkylsulfamides involves the reaction of a primary amine with sulfamoyl chloride or a related reagent.

Experimental Protocol:

-

To a solution of n-propylamine (1.0 eq) and a suitable base (e.g., triethylamine, 1.2 eq) in a chlorinated solvent such as dichloromethane (DCM) at 0 °C, add a solution of sulfamoyl chloride (1.1 eq) in DCM dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford N-Propyl-sulfamide.

Step 2: Formation of the Sodium Salt

The sodium salt is readily prepared by deprotonation of the N-H proton of N-Propyl-sulfamide with a suitable sodium base.

Experimental Protocol:

-

Dissolve the purified N-Propyl-sulfamide (1.0 eq) in an anhydrous solvent such as tetrahydrofuran (THF).

-

Cool the solution to 0 °C under an inert atmosphere.

-

Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Caution: Hydrogen gas is evolved.

-

Allow the mixture to stir at room temperature for 1-2 hours, or until gas evolution ceases.

-

The resulting slurry or solution of N-Propyl-sulfamide sodium salt can be used directly in the next step or the solvent can be removed to yield the salt as a solid.

Applications in Organic Synthesis

N-Propyl-sulfamide sodium salt is a potent nucleophile, making it an excellent building block for the synthesis of more complex substituted sulfamides.

N-Alkylation and N-Arylation Reactions

One of the primary uses of N-Propyl-sulfamide sodium salt is in N-alkylation and N-arylation reactions. The deprotonated nitrogen atom readily attacks electrophilic carbon or aryl sources.

General Reaction Scheme:

Caption: General workflow for N-alkylation/arylation.

Mechanism Insight: The reaction proceeds via a standard SN2 or SNAr mechanism, depending on the nature of the electrophile. The choice of solvent can be critical; polar aprotic solvents like DMF or DMSO often accelerate these reactions.

Synthesis of Heterocyclic Scaffolds

N-Propyl-sulfamide and its derivatives can serve as precursors to various heterocyclic compounds. For example, intramolecular cyclization reactions can be designed to form rings containing the sulfamide moiety.

Case Study: Synthesis of a Potential Kinase Inhibitor Intermediate

To illustrate the practical utility of N-Propyl-sulfamide sodium salt, let's consider its use in the synthesis of a key intermediate for a hypothetical kinase inhibitor.

Caption: Synthetic pathway to a key intermediate.

Protocol for N-Arylation:

-

To a solution of N-Propyl-sulfamide sodium salt (1.0 eq) in anhydrous DMF, add 2-fluoro-5-nitropyridine (1.05 eq).

-

Heat the reaction mixture to 80 °C and stir for 4-6 hours.

-

Monitor the reaction by LC-MS.

-

Upon completion, cool the reaction to room temperature and pour it into ice-water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by flash chromatography to yield the desired N-aryl-N'-propyl-sulfamide.

Conclusion

N-Propyl-sulfamide sodium salt is a highly valuable and versatile building block in organic synthesis. Its straightforward preparation and potent nucleophilicity allow for the efficient construction of a wide range of N-substituted sulfamides, which are key components of many biologically active molecules. By understanding the principles behind its synthesis and reactivity, researchers can unlock its full potential in the development of novel therapeutics and other advanced materials.

References

- Synthesis and applications of sulfamides in medicinal chemistry.Journal of Medicinal Chemistry. (A general review on the importance of the sulfamide moiety).

- A practical synthesis of N-alkylsulfamides.Organic Letters. (A representative procedure for the synthesis of N-alkylsulfamides).

- The sulfamide moiety in drug design.Drug Discovery Today. (An overview of the role of sulfamides as pharmacophores).

Methodological & Application

Application Notes & Protocols: N-Propyl-sulfamide Sodium Salt

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide for the experimental use of N-Propyl-sulfamide sodium salt (CAS No. 1642873-03-7), a versatile organic building block.[1][2] Given the presence of the sulfamide functional group, a known pharmacophore for carbonic anhydrase (CA) inhibition, these protocols are structured to characterize the compound and evaluate its potential as a CA inhibitor.[3] Methodologies include physicochemical characterization, an in vitro enzymatic inhibition assay, and a counter-screening cell viability assay. Each protocol is designed to be self-validating, incorporating essential controls and explaining the scientific rationale behind key steps to ensure data integrity and reproducibility.

Introduction and Scientific Background

N-Propyl-sulfamide sodium salt is an organic sodium salt with the molecular formula C₃H₉N₂NaO₂S and a molecular weight of 160.17 g/mol .[1] It serves as a key intermediate in the synthesis of more complex molecules, including the dual endothelin receptor antagonist, Macitentan.[1] The core functional group, sulfamide (-NH-SO₂-NH-), is a critical scaffold in medicinal chemistry.[1][2] Sulfonamide-containing compounds are well-established inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate.[3][4]

CAs play a crucial role in physiological processes such as pH regulation, CO₂ transport, and electrolyte balance.[3] Their inhibition has therapeutic applications in managing glaucoma, epilepsy, and altitude sickness.[4] Therefore, a primary hypothesized application for a novel sulfamide-containing compound like N-Propyl-sulfamide sodium salt is the inhibition of CA activity.

These application notes provide a logical workflow for a researcher to characterize this compound and validate its hypothesized biological activity.

Overall Experimental Workflow

The following diagram outlines the logical progression of experiments described in this guide, moving from basic characterization to specific biological evaluation.

Caption: Experimental workflow for characterizing N-Propyl-sulfamide sodium salt.

Physicochemical Characterization

Before biological testing, it is crucial to understand the compound's fundamental properties, such as its solubility in aqueous buffers. The sodium salt form is expected to enhance water solubility compared to its parent compound.[1][5]

Protocol 1: Kinetic Aqueous Solubility Assay

Principle: This protocol determines the kinetic solubility of the test compound. A concentrated DMSO stock solution is added to an aqueous buffer, and any resulting precipitate is removed by filtration. The concentration of the remaining soluble compound is then quantified by UV-Vis spectrophotometry against a standard curve. This method is rapid and suitable for early-stage drug discovery.[6][7][8]

Materials:

-

N-Propyl-sulfamide sodium salt

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

96-well solubility filter plates (e.g., Millipore MultiScreen)

-

96-well UV-transparent plates

-

UV-Vis microplate reader

Procedure:

-

Prepare Stock Solution: Accurately weigh and dissolve N-Propyl-sulfamide sodium salt in 100% DMSO to create a high-concentration stock (e.g., 20 mM).

-

Prepare Standard Curve: Create a series of standards by diluting the DMSO stock solution in DMSO. Then, dilute these standards 100-fold in PBS (final DMSO concentration of 1%) in a UV-transparent plate. This curve should range from an expected high concentration down to ~0.1 µM.

-

Sample Preparation: In the filter plate, add 2 µL of the 20 mM DMSO stock solution to 198 µL of PBS (pH 7.4). This creates a theoretical final concentration of 200 µM with 1% DMSO. Prepare in triplicate.

-

Incubation: Seal the plate and incubate at room temperature (or 37°C) for 2 hours with gentle shaking.[9]

-

Filtration: Place the filter plate on a vacuum manifold and filter the contents into a clean, UV-transparent 96-well plate.

-

Quantification: Measure the absorbance of the filtered samples and the standard curve at the compound's λ_max (to be determined by a preliminary wavelength scan).

-

Calculation: Calculate the concentration of the compound in the filtered samples using the linear regression equation from the standard curve. This value represents the kinetic solubility.

Scientist's Notes:

-

Causality: A kinetic solubility assay is chosen for its high throughput.[9] It mimics the conditions of many in vitro biological assays where a compound is introduced from a DMSO stock into an aqueous environment.[8]

-

Trustworthiness: The standard curve must be prepared with the same final DMSO concentration (1%) as the samples to account for any solvent effects on UV absorbance. A PBS blank containing 1% DMSO should be used to zero the plate reader.

Biological Evaluation: Enzyme Inhibition

The primary hypothesis is that N-Propyl-sulfamide sodium salt will inhibit carbonic anhydrase (CA) activity. This protocol uses a colorimetric assay to measure the esterase activity of CA, which is a well-accepted proxy for its primary hydratase function.

Hypothesized Mechanism of Action

Sulfonamides typically inhibit CAs by coordinating to the catalytic Zn²⁺ ion in the enzyme's active site, displacing a water molecule and blocking the enzyme's function.[10]

Caption: Inhibition of Carbonic Anhydrase by a sulfonamide compound.

Protocol 3: In Vitro Carbonic Anhydrase Inhibition Assay

Principle: This assay measures the esterase activity of purified carbonic anhydrase (e.g., bovine CA isozyme II) using p-nitrophenyl acetate (pNPA) as a substrate. Active CA hydrolyzes pNPA to p-nitrophenol, a yellow product that can be quantified by measuring absorbance at 405 nm. The rate of product formation is proportional to CA activity. An inhibitor will reduce this rate.[11][12]

Materials:

-

N-Propyl-sulfamide sodium salt

-

Purified Carbonic Anhydrase (e.g., from bovine erythrocytes, Sigma-Aldrich)

-

CA Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.5)

-

CA Substrate (p-Nitrophenyl Acetate)

-

Acetazolamide (positive control inhibitor)[12]

-

96-well clear flat-bottom plates

-

Absorbance microplate reader with kinetic reading capability

Procedure:

-

Compound Preparation: Prepare a 10X serial dilution of N-Propyl-sulfamide sodium salt in CA Assay Buffer, starting from a high concentration (e.g., 1 mM). Also prepare a 10X dilution series for Acetazolamide.

-

Plate Setup: In a 96-well plate, set up the following wells in triplicate:

-

Test Wells: 10 µL of each N-Propyl-sulfamide sodium salt dilution.

-

Positive Control (IC): 10 µL of each Acetazolamide dilution.

-

Enzyme Control (EC): 10 µL of CA Assay Buffer (represents 100% activity).

-

Solvent Control (SC): If compounds are dissolved in DMSO first, ensure all wells have the same final DMSO concentration and include a control with just the solvent.[12]

-

Blank: Wells with only buffer and substrate to measure background hydrolysis.

-

-

Enzyme Addition: Add 80 µL of CA enzyme solution (pre-diluted in CA Assay Buffer to an optimal working concentration) to all wells except the blank.

-

Pre-incubation: Incubate the plate at room temperature for 10 minutes to allow the inhibitors to bind to the enzyme.[12]

-

Reaction Initiation: Add 10 µL of CA Substrate (pNPA) to all wells to initiate the reaction. The final volume should be 100 µL.

-

Kinetic Measurement: Immediately place the plate in a microplate reader pre-set to 37°C. Measure the absorbance at 405 nm every 60 seconds for 10-15 minutes.

-

Data Analysis:

-

Calculate the rate of reaction (V₀, change in absorbance per minute) for each well from the linear portion of the kinetic curve.

-

Calculate the percent inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (V₀_inhibitor - V₀_blank) / (V₀_EC - V₀_blank)] * 100

-

Plot % Inhibition vs. log[Inhibitor Concentration] and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

-

Scientist's Notes:

-

Causality: A kinetic assay is superior to an endpoint assay as it provides the reaction rate, which is a more accurate measure of enzyme activity and less prone to artifacts from timing errors.

-

Trustworthiness: Acetazolamide is a potent, well-characterized CA inhibitor and serves as the essential positive control.[11] A successful assay will show a clear dose-response curve for Acetazolamide, validating the assay's performance. The Enzyme Control (EC) is critical for defining 0% inhibition.

Biological Evaluation: Cytotoxicity Counter-Screen

A potent enzyme inhibitor is only useful if it is not broadly cytotoxic. This protocol serves as a counter-screen to assess the general toxicity of N-Propyl-sulfamide sodium salt on a standard mammalian cell line.

Protocol 4: MTS Cell Viability Assay

Principle: The MTS assay is a colorimetric method for determining the number of viable cells. The MTS tetrazolium compound is reduced by viable, metabolically active cells into a colored formazan product that is soluble in tissue culture medium. The quantity of formazan product, measured by absorbance at 490 nm, is directly proportional to the number of living cells in the culture.[13][14]

Materials:

-

A standard mammalian cell line (e.g., HEK293 or HeLa)

-

Complete cell culture medium (e.g., DMEM + 10% FBS)

-

N-Propyl-sulfamide sodium salt

-

MTS reagent solution (containing PES electron coupling reagent)[13]

-

Doxorubicin or Staurosporine (positive control for cytotoxicity)

-

96-well clear tissue culture-treated plates

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density that ensures they are in the exponential growth phase at the time of treatment (e.g., 5,000-10,000 cells/well). Incubate overnight (37°C, 5% CO₂).

-

Compound Treatment: Prepare a 2X serial dilution of N-Propyl-sulfamide sodium salt in complete culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include wells for a positive control (Doxorubicin) and an untreated control (medium only).

-

Incubation: Incubate the cells for a relevant period (e.g., 24, 48, or 72 hours).

-

MTS Addition: Add 20 µL of MTS reagent solution directly to each well.[14]

-

Final Incubation: Incubate for 1-4 hours at 37°C, protected from light. The incubation time should be optimized so the untreated control wells have an absorbance value between 1.0 and 2.0.

-

Measurement: Record the absorbance at 490 nm using a microplate reader.

-

Data Analysis:

-

Calculate the percent viability for each concentration using the formula: % Viability = (Abs_sample / Abs_untreated) * 100

-

Plot % Viability vs. log[Compound Concentration] to determine the CC₅₀ (50% cytotoxic concentration).

-

Scientist's Notes:

-

Causality: It is critical to test for cytotoxicity to determine the compound's therapeutic window or selectivity index (SI = CC₅₀ / IC₅₀). A high SI value is desirable for a drug candidate.

-

Trustworthiness: The assay must include an untreated control (100% viability) and a potent cytotoxic agent like Doxorubicin (0% viability) to define the dynamic range of the assay. Cell confluency at the start of the experiment can significantly impact results; ensure cells are in their growth phase.[15]

Data Summary and Interpretation

All quantitative data should be summarized for clear comparison.

| Parameter | N-Propyl-sulfamide Sodium Salt | Acetazolamide (Control) |

| Kinetic Solubility (µM in PBS, pH 7.4) | [Insert Experimental Value] | > 2000 (literature) |

| CA Inhibition IC₅₀ (µM) | [Insert Experimental Value] | [Insert Experimental Value] |

| Cytotoxicity CC₅₀ (µM on HEK293 cells) | [Insert Experimental Value] | N/A |

| Selectivity Index (CC₅₀ / IC₅₀) | [Calculate from Exp. Values] | N/A |

Interpretation:

-

A low IC₅₀ value against carbonic anhydrase indicates high potency.

-

A high CC₅₀ value indicates low general cytotoxicity.

-

A Selectivity Index (SI) significantly greater than 10 is often considered a promising starting point for a potential therapeutic agent, indicating that the compound inhibits the target enzyme at concentrations much lower than those that cause general cell death.

Safety and Handling

Hazard Identification: N-Propyl-sulfamide sodium salt is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1]

Personal Protective Equipment (PPE):

-

Eyes: Wear safety glasses with side-shields or chemical goggles.[16][17]

-

Skin: Wear protective gloves (e.g., nitrile) and a lab coat.[18]

-

Inhalation: Avoid breathing dust.[16] Use in a well-ventilated area or with a fume hood.[17][18]

Handling and Storage:

-

Store in original, tightly sealed containers in a dry, cool, and well-ventilated place.[16][18]

-

The compound may decompose in moist air.[16] Some suppliers recommend storing under an inert gas.[2]

-

Wash hands thoroughly after handling.[17]

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[16][17]

References

-

N-Propyl-sulfamide sodium salt. [Online]. MySkinRecipes. Available: [Link]

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Online]. Protocols.io. Available: [Link]

-

In vitro solubility assays in drug discovery. [Online]. PubMed. Available: [Link]

-

Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). [Online]. Assay Genie. Available: [Link]

-

Carbonic Anhydrase Inhibitors. [Online]. NCBI Bookshelf. Available: [Link]

-

Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. [Online]. NCBI PMC. Available: [Link]

-

Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. [Online]. National Institutes of Health (NIH). Available: [Link]

-

MTS Tetrazolium Assay Protocol. [Online]. Creative Bioarray. Available: [Link]

-

Five Simple Steps For a Successful MTS Assay!. [Online]. Bitesize Bio. Available: [Link]

Sources

- 1. N-Propyl-sulfamide Sodium Salt|CAS 1642873-03-7|Supplier [benchchem.com]

- 2. N-Propyl-sulfamide sodium salt [myskinrecipes.com]

- 3. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. CAS 1642873-03-7: N-Propylsulfamide sodium salt [cymitquimica.com]

- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 7. enamine.net [enamine.net]

- 8. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 10. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. assaygenie.com [assaygenie.com]

- 13. broadpharm.com [broadpharm.com]

- 14. creative-bioarray.com [creative-bioarray.com]

- 15. bitesizebio.com [bitesizebio.com]

- 16. datasheets.scbt.com [datasheets.scbt.com]

- 17. fishersci.com [fishersci.com]

- 18. assets.thermofisher.com [assets.thermofisher.com]

Harnessing N-Propyl-sulfamide Sodium Salt in Nucleophilic Substitution Reactions: A Methodological and Mechanistic Guide

An Application Guide for Researchers

Abstract: This technical guide provides a comprehensive overview of N-Propyl-sulfamide sodium salt, a versatile and increasingly important reagent in modern synthetic and medicinal chemistry. We delve into the fundamental principles governing its reactivity as a potent nucleophile and offer detailed, field-tested protocols for its application in nucleophilic substitution reactions. The causality behind experimental design, from solvent selection to reaction monitoring and workup procedures, is thoroughly explained to empower researchers in drug discovery and process development to leverage this building block effectively for the construction of complex molecular architectures.

Introduction: A Versatile Building Block for Modern Chemistry

N-Propyl-sulfamide sodium salt (CAS 1642873-03-7) has emerged as a strategic precursor in organic synthesis, particularly within the pharmaceutical industry.[1] Structurally, it is a simple yet powerful reagent, an organic sodium salt featuring a sulfamide functional group substituted with a propyl moiety.[2] Its utility is prominently highlighted by its role as a documented intermediate in the synthesis of Macitentan, a dual endothelin receptor antagonist used for treating pulmonary arterial hypertension.[1][2]

The core value of this reagent lies in the sulfamide functional group, which is a valuable scaffold in medicinal chemistry. It often serves as a bioisostere for more common functional groups like sulfonamides, ureas, or carbamates, allowing for the fine-tuning of a molecule's physicochemical properties, such as solubility and hydrogen bonding capacity, which in turn can modulate biological activity and pharmacokinetic profiles.[1]

The sodium salt form confers two key advantages over its neutral parent compound, N-propyl-sulfamide. Firstly, it significantly enhances solubility in a range of polar solvents.[1] Secondly, and more critically for the reactions discussed herein, the deprotonated nitrogen atom becomes a significantly more potent nucleophile, primed for reaction with a variety of electrophiles. This guide will focus on the practical application of this enhanced nucleophilicity in the context of SN2 and related substitution reactions.

Reagent Profile, Safety, and Handling

Before utilization, a thorough understanding of the reagent's properties and safety requirements is paramount. N-Propyl-sulfamide sodium salt is typically a white to off-white solid.[2]

Table 1: Physicochemical Properties of N-Propyl-sulfamide Sodium Salt

| Property | Value | Source(s) |

| CAS Number | 1642873-03-7 | [1][3] |

| Molecular Formula | C₃H₉N₂NaO₂S | [1] |

| Molecular Weight | 160.17 g/mol | [1] |

| Appearance | White to off-white solid | [2] |

| Solubility | Soluble in water and polar protic solvents | [1][2] |

| Storage | Room temperature, under inert gas | [3] |

Safety and Handling: N-Propyl-sulfamide sodium salt requires careful handling in a controlled laboratory environment.

-

Hazard Identification: The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[1][4]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[5] All manipulations should be performed within a certified chemical fume hood to avoid inhalation of dust or fumes.[5]

-

Handling: Avoid generating dust. Ensure adequate ventilation. Wash hands thoroughly after handling.[5]

-

Storage: Store the reagent in a tightly sealed container in a dry, well-ventilated place, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from atmospheric moisture.[3][5]

The Mechanistic Basis of Reactivity

The efficacy of N-Propyl-sulfamide sodium salt in nucleophilic substitution reactions stems from the anionic character of its deprotonated nitrogen. The sodium salt exists as an ion pair, and in a suitable polar aprotic solvent, the N-propylsulfamoyl anion is readily available to act as a strong nucleophile.

The archetypal reaction is a bimolecular nucleophilic substitution (SN2) with an alkyl halide (R-X).

The key mechanistic steps are:

-

Nucleophilic Attack: The lone pair on the deprotonated nitrogen atom of the N-propylsulfamoyl anion attacks the electrophilic carbon atom of the substrate.

-

Transition State: A five-coordinate transition state is formed where a new N-C bond is partially formed and the C-X (leaving group) bond is partially broken.

-

Displacement: The leaving group (e.g., Br⁻, I⁻, OTs⁻) is expelled, resulting in the formation of the N-alkylated sulfamide product and a sodium halide salt.

This process is governed by several factors:

-

The Nucleophile: The anionic nature of the reagent makes it a potent nucleophile, driving the reaction forward.

-

The Electrophile (Substrate): The reaction is most efficient with primary and secondary alkyl halides. Tertiary halides are prone to elimination reactions. The leaving group ability is critical (I > Br > Cl > F).[6]

-

The Solvent: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or Acetonitrile (MeCN) are ideal. They solvate the sodium cation effectively while leaving the sulfamide anion "naked" and highly reactive, accelerating the rate of the SN2 reaction.

Experimental Protocol: N-Benzylation of N-Propyl-sulfamide Sodium Salt

This section provides a representative, step-by-step protocol for the alkylation of N-Propyl-sulfamide sodium salt with benzyl bromide. This protocol can be adapted for other primary alkyl halides.

Objective: To synthesize N-benzyl-N'-propylsulfamide via nucleophilic substitution.

Materials and Reagents:

| Reagent/Material | Grade | Supplier | Notes |

| N-Propyl-sulfamide sodium salt | ≥97% | Commercial | Store under inert gas. |

| Benzyl bromide | ≥98% | Commercial | Lachrymator, handle with care. |

| Anhydrous Dimethylformamide (DMF) | Sure/Seal™ or equivalent | Commercial | Essential for reaction success. |

| Diethyl ether (Et₂O) | ACS Grade | Commercial | For extraction. |

| Saturated aq. NaCl (Brine) | N/A | Lab Prepared | For washing. |

| Anhydrous Magnesium Sulfate (MgSO₄) | N/A | Commercial | For drying. |

| Silica Gel | 230-400 mesh | Commercial | For chromatography. |

| Hexanes / Ethyl Acetate | HPLC Grade | Commercial | For chromatography. |

| Round-bottom flask, stir bar, condenser, N₂ inlet | N/A | N/A | Flame- or oven-dried glassware. |

Step-by-Step Methodology:

-

Reaction Setup:

-

Assemble a flame-dried 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a thermometer, and a nitrogen inlet.

-

Place the entire setup under a positive pressure of dry nitrogen gas. This is crucial to prevent the introduction of atmospheric moisture, which can quench the anionic nucleophile.

-

-

Reagent Addition:

-

To the flask, add N-Propyl-sulfamide sodium salt (1.60 g, 10.0 mmol, 1.0 equiv).

-

Using a syringe, add 20 mL of anhydrous DMF. Stir the mixture at room temperature until the salt is fully dissolved. The dissolution creates the reactive nucleophile solution.

-

-

Initiation of Reaction:

-

Via syringe, add benzyl bromide (1.19 mL, 1.71 g, 10.0 mmol, 1.0 equiv) dropwise to the stirring solution over 5 minutes. A slight exotherm may be observed.

-

After the addition is complete, heat the reaction mixture to 50-60 °C using an oil bath. The gentle heating increases the reaction rate without promoting significant side reactions.

-

-

Reaction Monitoring:

-

Monitor the progress of the reaction using Thin-Layer Chromatography (TLC).

-

Prepare a TLC sample by withdrawing a small aliquot (1-2 drops) from the reaction mixture, diluting it with ethyl acetate, and spotting it on a silica gel plate.

-

Elute the plate with a suitable solvent system (e.g., 30% Ethyl Acetate in Hexanes). Visualize the spots under UV light. The reaction is complete when the starting sulfamide spot has been consumed (typically 2-4 hours).

-

-

Workup and Extraction:

-

Once the reaction is complete, cool the flask to room temperature.

-

Pour the reaction mixture into a separatory funnel containing 100 mL of deionized water. This step quenches the reaction and precipitates the organic product.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL). The organic product will move into the ether layer.

-

Combine the organic layers and wash with brine (2 x 50 mL) to remove residual DMF and water.

-

Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification and Characterization:

-

The resulting crude oil or solid is purified by flash column chromatography on silica gel.

-

Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and increasing to 40%) to isolate the pure N-benzyl-N'-propylsulfamide.

-

Combine the pure fractions and remove the solvent in vacuo to yield the final product.

-

Characterize the product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS) to confirm its identity and purity.

-

Troubleshooting Common Issues

Even with a robust protocol, challenges can arise. This table provides guidance on common issues.

Table 2: Troubleshooting Guide

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Reaction | • Inactive nucleophile due to moisture.• Poor leaving group on electrophile.• Insufficient temperature. | • Ensure anhydrous conditions (solvent, glassware, inert atmosphere).• Switch to a better leaving group (e.g., alkyl iodide).• Increase reaction temperature or time. |

| Multiple Products Observed on TLC | • Over-alkylation (dialkylation).• Elimination side reaction (for 2° halides). | • Use a 1:1 stoichiometry of nucleophile to electrophile.• Add the electrophile slowly to the nucleophile solution.• Run the reaction at a lower temperature. |

| Difficulty in Purification | • Product is highly polar.• Residual DMF in crude product. | • Use a more polar eluent system for chromatography.• Ensure thorough washing with brine during workup to remove DMF. |

Conclusion and Future Outlook

N-Propyl-sulfamide sodium salt is a highly effective and practical nucleophilic reagent for the construction of N-substituted sulfamides. Its enhanced reactivity and good solubility profile make it a superior choice over its neutral precursor for nucleophilic substitution reactions.[1] The protocols and principles outlined in this guide demonstrate a reliable pathway for its use in forming N-C bonds, a critical transformation in the synthesis of biologically active molecules. By understanding the causality behind the experimental parameters, researchers can confidently adapt and apply these methods to a wide array of electrophiles, accelerating the pace of discovery in pharmaceutical and chemical sciences.

References

- N-Propyl-sulfamide sodium salt. MySkinRecipes.

- N-Propyl-sulfamide Sodium Salt | CAS 1642873-03-7. Benchchem.

- CAS 1642873-03-7: N-Propylsulfamide sodium salt. CymitQuimica.

- NS10. Leaving Group Formation - aliphatic nucleophilic substitution. Chem.libretexts.org.

- Sulfonamide synthesis by alkylation or aryl

- 1642873-03-7 | N-Propyl-sulfamide sodium salt. ChemScene.

- Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.

- SAFETY DATA SHEET - Sulfamide. Fisher Scientific.

Sources

- 1. N-Propyl-sulfamide Sodium Salt|CAS 1642873-03-7|Supplier [benchchem.com]

- 2. CAS 1642873-03-7: N-Propylsulfamide sodium salt [cymitquimica.com]

- 3. N-Propyl-sulfamide sodium salt [myskinrecipes.com]

- 4. chemscene.com [chemscene.com]

- 5. fishersci.com [fishersci.com]

- 6. aliphatic nucleophilic substitution [employees.csbsju.edu]

Application Notes & Protocols: A Comprehensive Guide to the Handling and Storage of N-Propyl-sulfamide Sodium Salt

This document provides a detailed guide for researchers, scientists, and drug development professionals on the proper handling and storage procedures for N-Propyl-sulfamide sodium salt. The information herein is synthesized from chemical safety data, supplier information, and established protocols for analogous compounds to ensure a high standard of scientific integrity and laboratory safety.

Introduction to N-Propyl-sulfamide Sodium Salt

N-Propyl-sulfamide sodium salt (CAS No. 1642873-03-7) is a white to off-white solid organic compound.[1] It is recognized for its role as a versatile reagent and a key building block in synthetic chemistry, particularly in pharmaceutical research.[2] A notable application is its use as a documented intermediate in the synthesis of Macitentan, a dual endothelin receptor antagonist.[2] The presence of the sodium ion enhances its solubility in water and other polar protic solvents, making it a convenient reagent in various reaction conditions.[1][2]

Chemical and Physical Properties

A clear understanding of the physicochemical properties of N-Propyl-sulfamide sodium salt is fundamental to its safe handling and effective use in research and development.

| Property | Value | Source |

| Molecular Formula | C₃H₉N₂NaO₂S | [2] |

| Molecular Weight | 160.17 g/mol | [2] |

| Appearance | White to off-white solid | [1] |

| Solubility | Soluble in water and polar protic solvents.[1][2] | [1][2] |

Hazard Identification and Safety Precautions

N-Propyl-sulfamide sodium salt is classified with several hazard statements, necessitating careful handling to minimize exposure and risk.

-

H302: Harmful if swallowed.[2]

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling N-Propyl-sulfamide sodium salt to mitigate the risks of exposure.

Caption: Mandatory PPE for handling N-Propyl-sulfamide sodium salt.

First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

-

In Case of Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, consult a physician.

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

-

If Inhaled: Move person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention if you feel unwell.

Storage Procedures

Proper storage of N-Propyl-sulfamide sodium salt is critical to maintain its integrity and prevent hazardous situations.

General Storage Conditions

Store in a tightly closed container in a cool, dry, and well-ventilated area. Some suppliers recommend storage at room temperature, while others suggest 4°C.[3] It is prudent to consult the supplier's specific recommendation. The compound should be stored under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from atmospheric components.

Hygroscopicity and Moisture Sensitivity

Incompatible Materials

To prevent hazardous reactions, N-Propyl-sulfamide sodium salt should be stored away from the following:

-

Strong Acids: Sulfonamides can be unstable in acidic conditions.[2] Contact with strong acids may lead to degradation.

-

Strong Oxidizing Agents: As with many organic compounds, contact with strong oxidizers can lead to vigorous and potentially hazardous reactions.

-

Water/Moisture: Due to its likely hygroscopic nature, contact with water should be avoided to prevent degradation.

Caption: Storage incompatibility diagram for N-Propyl-sulfamide sodium salt.

Handling Protocols

Adherence to strict handling protocols is essential for user safety and to maintain the quality of the compound.

Protocol for Weighing and Dispensing

This protocol is designed for handling the solid compound, assuming it is hygroscopic and potentially air-sensitive.

-

Preparation:

-

Ensure all necessary PPE is worn correctly.

-

Prepare a clean, dry, and inert atmosphere environment (e.g., a glovebox or a Schlenk line setup).

-

Pre-dry all glassware and utensils (e.g., spatulas, weighing boats) in an oven at >100°C for at least 4 hours and allow them to cool to room temperature in a desiccator or under an inert atmosphere.

-

-

In a Glovebox:

-

Transfer the sealed container of N-Propyl-sulfamide sodium salt into the glovebox antechamber and purge according to the glovebox protocol.

-

Once inside the main chamber, carefully open the container.

-

Using a pre-dried spatula, transfer the desired amount of the solid to a pre-tared and dried weighing vessel.

-

Record the weight.

-

Securely seal the weighing vessel and the main container of the compound.

-

The weighed sample can now be used for subsequent experimental steps within the glovebox or transferred out in a sealed container.

-

-

Using a Schlenk Line (for less stringent requirements):

-

Place the sealed container of the compound and all necessary equipment in a desiccator under vacuum and backfill with an inert gas (e.g., argon or nitrogen) multiple times.

-

Under a positive flow of inert gas, briefly open the container and quickly weigh the desired amount of solid into a pre-tared flask.

-

Immediately seal the flask and the main container. This method is less ideal than using a glovebox due to the brief exposure to the laboratory atmosphere.

-

Protocol for Preparing a Stock Solution

This protocol outlines the steps for preparing a solution of N-Propyl-sulfamide sodium salt.

-

Solvent Preparation:

-

Use an anhydrous, appropriate polar solvent (e.g., anhydrous DMSO, DMF, or ethanol). The choice of solvent will depend on the specific experimental requirements.

-

Ensure the solvent is de-gassed to remove dissolved oxygen, which could potentially react with the compound over time. This can be achieved by bubbling an inert gas through the solvent for at least 30 minutes.

-

-

Dissolution:

-

In an inert atmosphere (glovebox or under a positive pressure of inert gas), add the weighed N-Propyl-sulfamide sodium salt to a pre-dried volumetric flask.

-

Using a syringe or cannula, add the anhydrous, de-gassed solvent to the flask.

-

Swirl or sonicate the flask until the solid is completely dissolved.

-

Add solvent to the mark, cap the flask, and invert several times to ensure homogeneity.

-

-

Storage of the Solution:

-

Store the prepared solution in a tightly sealed container, preferably with a septum cap to allow for withdrawal of aliquots via syringe under an inert atmosphere.

-

Protect the solution from light if its light sensitivity is unknown.

-

Store at the recommended temperature (consult supplier data; if unavailable, storage at -20°C is a common practice for many organic solutions to slow degradation).

-

Stability and Degradation

While specific stability studies for N-Propyl-sulfamide sodium salt are not widely published, general knowledge of sulfonamides provides valuable insights.

-

pH Stability: Sulfonamides generally exhibit greater stability in neutral to alkaline conditions. They are more susceptible to degradation, primarily through hydrolysis, in acidic environments.[2]

-

Thermal Stability: The thermal stability of this specific compound is not well-documented. As a general precaution, avoid exposure to high temperatures. A study on a related compound, Propylene Glycol Alginate Sodium Sulfate, indicated decomposition starting at 160°C.[4]

-

Light Sensitivity: There is no specific information on the photosensitivity of N-Propyl-sulfamide sodium salt. As a precautionary measure, it is advisable to store the compound and its solutions protected from light.

Disposal Procedures

All waste containing N-Propyl-sulfamide sodium salt should be treated as hazardous chemical waste.

-

Solid Waste:

-

Collect any solid waste (e.g., contaminated weighing paper, gloves) in a designated, sealed, and clearly labeled hazardous waste container.

-

-

Liquid Waste:

-

Collect all solutions containing the compound in a labeled, sealed, and appropriate hazardous waste container. Do not mix with incompatible waste streams.

-

-

Disposal:

-

Dispose of all waste in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.

-

Analytical Methods for Quality Control

Ensuring the purity and integrity of N-Propyl-sulfamide sodium salt is crucial for reproducible experimental results.

-

High-Performance Liquid Chromatography (HPLC): This is a primary technique for assessing the purity of N-Propyl-sulfamide sodium salt.[2] A suitable method would involve a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the chemical structure of the compound and identify any organic impurities.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to verify the presence of key functional groups, such as the S=O stretch of the sulfonyl group and the N-H bonds of the amine/amide.[2]

Conclusion

N-Propyl-sulfamide sodium salt is a valuable reagent in synthetic chemistry, but its handling and storage require careful attention to its hazardous properties and potential for degradation. By adhering to the protocols and safety guidelines outlined in this document, researchers can ensure the safe and effective use of this compound while maintaining its quality and integrity for reliable scientific outcomes. Always consult the most recent Safety Data Sheet (SDS) from your supplier for the most up-to-date information.

References

-

MDPI. Thermal Stability Determination of Propylene Glycol Sodium Alginate and Ammonium Sulfate with Calorimetry Technology. [Link]

Sources

Navigating the Synthesis Landscape: A Comprehensive Safety and Application Guide for N-Propyl-sulfamide Sodium Salt

For the discerning researcher and drug development professional, the introduction of novel reagents into a synthesis workflow demands a meticulous evaluation of not only their synthetic utility but also their safety and handling characteristics. N-Propyl-sulfamide sodium salt has emerged as a valuable building block, particularly in the synthesis of complex pharmaceutical agents.[1][2] This guide provides an in-depth analysis of its safety profile, detailed handling protocols, and insights into its application, ensuring both the integrity of your research and the safety of your laboratory personnel.

Section 1: Compound Profile and Physicochemical Properties

N-Propyl-sulfamide sodium salt is an organic sodium salt that serves as a versatile reagent in synthetic chemistry.[2] Its utility is notably highlighted in its role as a documented intermediate in the synthesis of Macitentan, a dual endothelin receptor antagonist.[2][3] The presence of the sodium ion enhances its solubility in aqueous and polar protic solvents compared to its parent compound, N-propylsulfamide, which facilitates its use in a variety of reaction conditions.[2][4]

| Identifier | Value | Source |

| Chemical Name | N-Propyl-sulfamide sodium salt | N/A |

| CAS Number | 1642873-03-7 | [1][4] |

| Molecular Formula | C₃H₉N₂NaO₂S | [1][2] |

| Molecular Weight | 160.17 g/mol | [1][2] |

| Appearance | White to off-white solid | [4] |

| Solubility | Soluble in water | [4] |

Section 2: Hazard Identification and Risk Mitigation

Understanding the inherent hazards of a chemical is the cornerstone of safe laboratory practice. N-Propyl-sulfamide sodium salt presents several hazards that must be managed through appropriate engineering controls, personal protective equipment, and handling procedures.

2.1 GHS Hazard Statements

Based on available data, N-Propyl-sulfamide sodium salt is classified with the following hazard statements:

-

H302: Harmful if swallowed.[2]

2.2 Expert Analysis of Hazards

The sulfamide functional group is a key structural feature of many bioactive molecules, including a class of drugs known as sulfonamides, or "sulfa drugs."[6] While N-Propyl-sulfamide sodium salt itself is not a therapeutic agent, its structural similarity to this class of compounds warrants a cautious approach. Some individuals exhibit allergic reactions to sulfonamides, and while this compound lacks the specific arylamine group often associated with such allergies, the potential for sensitization, particularly with repeated exposure, cannot be entirely dismissed.[7] The irritant properties are likely due to the reactivity of the sulfamide moiety and its ability to interact with biological macromolecules.

Section 3: Safe Handling and Storage Protocols

A proactive approach to safety is paramount when working with any chemical intermediate. The following protocols are designed to minimize exposure and ensure the safe handling of N-Propyl-sulfamide sodium salt.

3.1 Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential. The following diagram outlines the minimum required PPE for handling this compound.

Caption: Minimum Personal Protective Equipment for handling N-Propyl-sulfamide sodium salt.

3.2 Engineering Controls

-

Ventilation: Always handle N-Propyl-sulfamide sodium salt in a well-ventilated area. For procedures that may generate dust, a chemical fume hood is mandatory.

-

Safety Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.[8]

3.3 Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[8][9]

-

Keep away from incompatible materials such as strong oxidizing agents.[8][9]

-

The compound should be stored under an inert atmosphere.[1]

3.4 Step-by-Step Weighing and Dispensing Protocol

-

Preparation: Don all required PPE as outlined in the diagram above. Ensure the chemical fume hood is operational and the work surface is clean and free of clutter.

-

Container Handling: Gently tap the container on a solid surface to settle the contents before opening. This minimizes the aerosolization of fine particles.

-

Dispensing: Slowly open the container within the fume hood. Use a clean, dedicated spatula to transfer the desired amount of the solid to a tared weighing vessel. Avoid creating dust.

-

Cleaning: After dispensing, securely close the container. Decontaminate the spatula and weighing surfaces with an appropriate solvent (e.g., 70% ethanol) and wipe clean.

-

Waste Disposal: Dispose of any contaminated wipes or disposable equipment in a designated chemical waste container.

Section 4: Emergency Procedures

In the event of an accidental exposure or spill, a rapid and informed response is critical.

4.1 First Aid Measures

| Exposure Route | First Aid Protocol |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[10] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Wash clothing before reuse. If irritation persists, seek medical attention.[10] |

| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, if breathing is irregular or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. It may be dangerous to the person providing aid to give mouth-to-mouth resuscitation. Get medical attention if adverse health effects persist or are severe. |

| Ingestion | Wash out mouth with water. Remove victim to fresh air and keep at rest in a position comfortable for breathing. If material has been swallowed and the exposed person is conscious, give small quantities of water to drink. Do not induce vomiting unless directed to do so by medical personnel. Seek immediate medical attention.[8] |

4.2 Spill Response Workflow

The following workflow outlines the necessary steps to take in the event of a spill.

Caption: Workflow for responding to a spill of N-Propyl-sulfamide sodium salt.

Section 5: Application Notes for Drug Development

N-Propyl-sulfamide sodium salt is primarily utilized as a synthetic intermediate.[1] Its value lies in the strategic introduction of the N-propylsulfamide moiety into a target molecule. This functional group can act as a bioisostere for sulfonamides, ureas, or carbamates, allowing for the fine-tuning of a molecule's physicochemical properties and biological activity.[2]

5.1 Role in Nucleophilic Substitution Reactions

The compound is a strategic precursor in nucleophilic substitution reactions.[2] The deprotonated nitrogen of the sulfamide is a potent nucleophile that can react with various electrophiles to form more complex molecular architectures. This reactivity is central to its use in the synthesis of drugs like Macitentan.[2][3]

5.2 Considerations for Reaction Optimization

-

Solvent Choice: The enhanced solubility of the sodium salt in polar protic solvents is a key advantage.[2][4] However, aprotic polar solvents may also be suitable depending on the specific reaction conditions and the nature of the electrophile.

-

Temperature Control: As with many nucleophilic substitution reactions, temperature control is crucial to manage the reaction rate and minimize side products.

-

Stoichiometry: Careful control of the stoichiometry is necessary to ensure complete reaction and to simplify purification of the final product.

Section 6: Conclusion

N-Propyl-sulfamide sodium salt is a valuable reagent for the synthesis of complex molecules in drug discovery and development.[2] Its utility, however, is paired with specific hazards that necessitate a thorough understanding and implementation of safe handling practices. By adhering to the protocols and guidelines outlined in this document, researchers can confidently and safely incorporate this versatile building block into their synthetic workflows, advancing their research while maintaining the highest standards of laboratory safety. This product is intended for research use only and is not for human or veterinary use.[2][11]

References

-

MySkinRecipes. N-Propyl-sulfamide sodium salt. [Link]

-

MDPI. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. [Link]

-

Home Sunshine Pharma. N-Propyl-sulfamide Potassium Salt CAS 1393813-41-6. [Link]

-

ChemBK. N-Propyl-sulfamide potassium salt. [Link]

-

PubMed. N-acylated sulfonamide sodium salt: a prodrug of choice for the bifunctional 2-hydroxymethyl-4-(5-phenyl-3-trifluoromethyl-pyrazol-1-yl) benzenesulfonamide class of COX-2 inhibitors. [Link]

-

PubChem. n-Propylsulfamide | C3H10N2O2S | CID 13949558. [Link]

-

KM Pharma Solution Private Limited. MSDS - N-Propylsulfamide. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. N-Propyl-sulfamide Sodium Salt: High-Purity Sulfamide Derivative for Pharmaceutical Synthesis. [Link]

-

SpringerLink. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. [Link]

-

University of California, Berkeley. RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. [Link]

Sources

- 1. N-Propyl-sulfamide sodium salt [myskinrecipes.com]

- 2. N-Propyl-sulfamide Sodium Salt|CAS 1642873-03-7|Supplier [benchchem.com]

- 3. N-Propyl-sulfamide Potassium Salt CAS 1393813-41-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 4. CAS 1642873-03-7: N-Propylsulfamide sodium salt [cymitquimica.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]

- 7. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. artsci.usu.edu [artsci.usu.edu]

- 11. kmpharma.in [kmpharma.in]

Troubleshooting & Optimization

Troubleshooting low purity of N-Propyl-sulfamide sodium salt

Technical Support Center: N-Propyl-sulfamide Sodium Salt

Welcome to the technical support guide for N-Propyl-sulfamide sodium salt (CAS 1642873-03-7). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to the purity of this important synthetic intermediate. N-Propyl-sulfamide sodium salt serves as a key building block in medicinal chemistry, notably as a precursor in the synthesis of Macitentan, a dual endothelin receptor antagonist.[1][2] Its utility stems from the versatile reactivity of the sulfamide functional group and the enhanced aqueous solubility provided by the sodium salt form.[1][3]

This guide provides a structured, question-and-answer approach to address specific challenges you may encounter during its synthesis and purification, ensuring the high purity required for downstream applications.

Frequently Asked Questions (FAQs) & Troubleshooting

Synthesis & Reaction-Related Issues

Question 1: My final product has low purity, and I suspect issues with my starting materials. What are the common impurities in the reactants for N-Propyl-sulfamide synthesis?

Answer: The quality of your starting materials is paramount. The most common synthetic route involves the reaction of n-propylamine with a sulfonylating agent like sulfamoyl chloride, followed by neutralization with a sodium base to form the salt.[1] Impurities in either of these precursors can directly lead to a complex product mixture.

-

n-Propylamine:

-

Di-n-propylamine and Tri-n-propylamine: These are common impurities in commercial n-propylamine. Their presence can lead to the formation of N,N-dipropylsulfamide and other over-alkylated byproducts, which can be difficult to separate from the desired product.

-

Water: Excess water can hydrolyze the highly reactive sulfamoyl chloride intermediate, leading to the formation of inorganic sulfates and reducing the overall yield.

-

-

Sulfamoylating Agent (e.g., Sulfamoyl Chloride):

-

Chlorosulfonic Acid: If sulfamoyl chloride is prepared in-situ from chlorosulfonic acid and ammonia, residual chlorosulfonic acid can lead to unwanted side reactions.[4] It is highly corrosive and reacts violently with water.[4]

-

Ammonium Chloride: This is a common byproduct of sulfamoyl chloride synthesis and can be carried over, contributing to inorganic salt impurities in the final product.

-

-

Sodium Hydroxide (for salt formation):

-

Sodium Carbonate: Sodium hydroxide readily absorbs atmospheric CO₂ to form sodium carbonate. This can lead to incorrect stoichiometry during the neutralization step and introduce carbonate salts into your final product.

-

Expert Recommendation: Always use freshly opened or properly stored reagents. It is advisable to verify the purity of n-propylamine by Gas Chromatography (GC) before use. For the sodium hydroxide solution, use freshly prepared solutions from high-purity pellets to minimize carbonate contamination.

Question 2: I'm observing significant byproduct formation during the sulfamoylation reaction. How can I minimize this?

Answer: Byproduct formation is often a result of suboptimal reaction conditions. The key is to control the stoichiometry and reaction temperature carefully.

Causality: The reaction between n-propylamine and sulfamoyl chloride is highly exothermic. If the temperature is not controlled, side reactions, including the formation of N,N'-dipropylsulfamide (from the reaction of the product with another molecule of n-propylamine) and decomposition of the sulfamoyl chloride, can occur. An excess of n-propylamine can also favor the formation of disubstituted byproducts.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for byproduct formation.

Detailed Protocol for Minimizing Byproducts:

-

Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve n-propylamine in a suitable anhydrous aprotic solvent (e.g., THF, Dichloromethane).

-

Cooling: Cool the solution to 0-5 °C using an ice-salt bath.

-

Slow Addition: Add a solution of sulfamoyl chloride in the same solvent dropwise via the dropping funnel, ensuring the internal temperature does not exceed 5 °C.

-

Stirring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours, then let it slowly warm to room temperature and stir for an additional 2-4 hours or until TLC/HPLC analysis shows complete consumption of the starting material.

Purification & Isolation Issues

Question 3: My isolated N-Propyl-sulfamide sodium salt is an oil or a sticky solid, not a crystalline powder. What is causing this, and how can I fix it?

Answer: This is a common issue often caused by the presence of residual solvents, excess water, or inorganic salt impurities that inhibit crystallization.

Causality:

-

Residual Solvent: Incomplete removal of the reaction solvent or extraction solvents can result in an oily product.

-

Hygroscopic Nature: The sodium salt is hygroscopic and can absorb atmospheric moisture, leading to a sticky or syrupy consistency.

-

Inorganic Salts: Byproducts like sodium chloride (from the reaction) or sodium sulfate (from hydrolysis) can co-precipitate and interfere with the crystal lattice formation of your desired product.

Expert Recommendation: Recrystallization

Recrystallization is a powerful technique to purify the product and obtain a crystalline solid.[1] An ethanol/water mixture is often a good starting point for sulfamide salts.

Step-by-Step Recrystallization Protocol:

-

Dissolution: Dissolve the crude product in a minimal amount of hot absolute ethanol. If it does not dissolve completely, add hot deionized water dropwise until a clear solution is obtained.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or placing it in a refrigerator (4 °C) or freezer (-20 °C).

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

-

Drying: Dry the crystals thoroughly under high vacuum, preferably in a desiccator with a drying agent like P₂O₅, to remove all traces of water and solvent.

Question 4: After purification, my product's purity is still below 98% by HPLC. What are the likely remaining impurities?

Answer: If standard purification methods like recrystallization are insufficient, you may be dealing with impurities that have similar solubility and polarity to your product.

Common "Stubborn" Impurities:

| Impurity Name | Structure | Likely Origin |

| N,N'-dipropylsulfamide | (CH₃CH₂CH₂)NH-SO₂-NH(CH₂CH₂CH₃) | Reaction of product with excess n-propylamine |

| Unreacted N-propylsulfamide | CH₃CH₂CH₂NH-SO₂-NH₂ | Incomplete salt formation (insufficient base) |

| Sodium Sulfate | Na₂SO₄ | Hydrolysis of sulfamoyl chloride |

Advanced Purification Strategy: Column Chromatography (for the free sulfamide)

If your sodium salt purity is low, it may be beneficial to purify the N-Propyl-sulfamide intermediate before salt formation.

-

Acidify: After the initial reaction, carefully quench the reaction mixture with water and acidify with dilute HCl to a pH of ~2.

-

Extract: Extract the N-Propyl-sulfamide (which is neutral at this pH) into an organic solvent like ethyl acetate.

-

Purify: Purify the extracted material using silica gel column chromatography. A gradient elution system of hexane and ethyl acetate is often effective.

-

Salt Formation: Combine the pure fractions, evaporate the solvent, and then proceed with the neutralization step using a stoichiometric amount of sodium hydroxide in an ethanol/water mixture to form the high-purity sodium salt.[1]

Analytical & Characterization

Question 5: How can I accurately assess the purity of my final product?

Answer: A combination of analytical techniques is recommended for a comprehensive purity assessment.[5]

-

High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis of sulfamides.

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol.

-

Detection: UV detection at a suitable wavelength (e.g., 220-254 nm).

-

Output: Provides percentage purity based on peak area.

-

-